molecular formula C22H27FN6O2 B2771076 1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-63-4

1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2771076
CAS No.: 898410-63-4
M. Wt: 426.496
InChI Key: MSCNIMRISKEHDN-UHFFFAOYSA-N
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Description

1,7-Dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting with the formation of the purine core. The process may include the following steps:

  • Formation of the Purine Core: This can be achieved through a series of reactions involving the condensation of appropriate precursors.

  • Introduction of Substituents:

  • Oxidation and Cyclization: The final steps involve oxidation and cyclization to form the triazino[3,4-f]purine structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Types of Reactions:

  • Reduction: Reduction reactions may be employed to modify the oxidation state of certain atoms within the compound.

  • Substitution: Substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various reagents like halides and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,7-Dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1,7-Dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific structural features. Similar compounds include:

  • 1,7-Dibutyl-3-(3-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

  • 1,7-Dibutyl-3-(4-fluorophenyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

  • This compound (without methyl group)

These compounds share similar core structures but differ in the position and type of substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6O2/c1-4-6-12-27-20(30)18-19(26(3)22(27)31)24-21-28(18)14-17(25-29(21)13-7-5-2)15-8-10-16(23)11-9-15/h8-11H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCNIMRISKEHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCCC)C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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